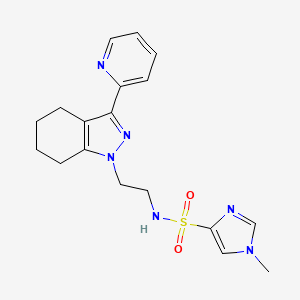
1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a novel derivative of indazole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₅O₂S
- Molecular Weight : 373.55 g/mol
- IUPAC Name : this compound
This compound features a complex structure that includes an indazole moiety and a sulfonamide group, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have shown that indazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been evaluated for their inhibitory effects on various cancer cell lines.
- Case Study : A derivative with a similar structure demonstrated potent antiproliferative activity against multiple myeloma cell lines with IC₅₀ values in the low micromolar range (approximately 0.64 μM) . This suggests that the target compound may also possess similar antitumor efficacy.
Kinase Inhibition
Indazole derivatives are often evaluated for their ability to inhibit kinases, which are critical in cancer progression.
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 82a | Pim-1 | 0.4 |
| 82a | Pim-2 | 1.1 |
| 82a | Pim-3 | 0.4 |
The above table illustrates the potency of related compounds against pan-Pim kinases, which play a role in cell survival and proliferation . The structural similarities suggest that our compound may also inhibit these kinases effectively.
Antimicrobial Activity
In addition to antitumor properties, indazole derivatives have been noted for their antimicrobial activities. For example, a related compound exhibited significant antifungal activity against various phytopathogenic fungi .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Kinase Inhibition : By inhibiting specific kinases involved in cell signaling pathways, it can disrupt cancer cell proliferation.
- Cell Cycle Arrest : Indazole derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The sulfonamide group may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis.
特性
IUPAC Name |
1-methyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-23-12-17(20-13-23)27(25,26)21-10-11-24-16-8-3-2-6-14(16)18(22-24)15-7-4-5-9-19-15/h4-5,7,9,12-13,21H,2-3,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPUBXFGZHKGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













